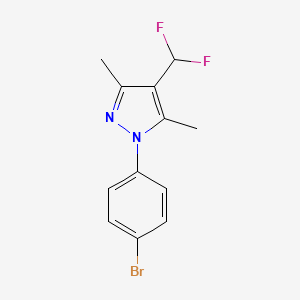

![molecular formula C7H4N2O2S B2771591 噻吩并[3,2-d]嘧啶-6-甲酸 CAS No. 1211539-93-3](/img/structure/B2771591.png)

噻吩并[3,2-d]嘧啶-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

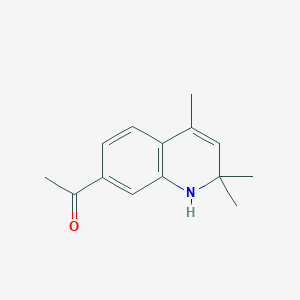

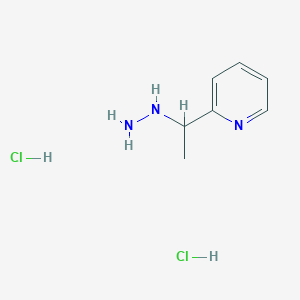

Thieno[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is structurally similar to purines, which are key components of DNA and RNA . This compound has been found to be a potent inhibitor of SIRT1, SIRT2, and SIRT3, which are proteins involved in cellular regulation .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Other methods involve the use of one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . The antiproliferative activity of these compounds has been evaluated against various cancer cell lines .科学研究应用

合成与化学性质

多功能合成方法:Pokhodylo、Shyyka、Matiychuk 和 Obushak (2015) 的一项研究展示了一种合成多种噻吩并[2,3-d]嘧啶和噻吩并[3,2-d]嘧啶衍生物的多功能且有效的方法。该过程是无溶剂的,涉及多个步骤,展示了该化合物在有机合成中的用途 (Pokhodylo 等人,2015)。

与烷基单卤代物和二卤代物的反应性:Sirakanyan、Spinelli、Geronikaki 和 Hovakimyan (2015) 的研究重点是吡啶并[3',2':4,5]呋喃并(噻吩)[3,2-d]嘧啶-7(8)-酮与烷基单卤代物和二卤代物的反应性。他们探索了合成含有噻唑并[3,2-a]嘧啶和嘧啶并[2,1-b]噻嗪部分的新杂环系统,表明该化合物在创建新型杂环结构方面的多功能性 (Sirakanyan 等人,2015)。

生物学和药理学应用

抗菌和抗炎特性:Tolba、Kamal El-Dean、Ahmed 和 Hassanien (2018) 合成了新系列的噻吩并[2,3-d]嘧啶衍生物,并测试了它们作为抗菌和抗炎剂。这些化合物对真菌、细菌和炎症表现出显着的活性,突出了它们在药物化学中的潜力 (Tolba 等人,2018)。

抗癌和抗肿瘤活性:Hafez、Alsalamah 和 El-Gazzar (2017) 合成了噻吩并[3,2-d]嘧啶的衍生物,显示出显着的抗肿瘤和抗菌活性。一些化合物对肝癌、结肠癌和肺癌细胞系的活性高于标准药物阿霉素 (Hafez 等人,2017)。

人蛋白激酶 CK2 的抑制剂:Golub、Bdzhola、Briukhovetska、Balanda、Kukharenko、Kotey、Ostrynska 和 Yarmoluk (2011) 合成了一系列 (噻吩并[2,3-d]嘧啶-4-基硫代)羧酸,并测试了它们作为人蛋白激酶 CK2 的抑制剂。这些化合物显示出显着的抑制活性,表明在癌症治疗中具有潜在应用 (Golub 等人,2011)。

作用机制

Target of Action

Thieno[3,2-d]pyrimidine-6-carboxylic acid derivatives have been identified as potent inhibitors of EZH2 and SIRT1, SIRT2, and SIRT3 . These targets play crucial roles in various biological processes. EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. SIRT1, SIRT2, and SIRT3 are members of the sirtuin family of proteins, which are involved in cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance.

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, as an EZH2 inhibitor, it prevents EZH2 from adding methyl groups to histones, which can lead to the activation of certain genes . As a SIRT inhibitor, it can affect the deacetylation activity of SIRT proteins, influencing various cellular processes .

Biochemical Pathways

The inhibition of EZH2 and SIRT proteins by Thieno[3,2-d]pyrimidine-6-carboxylic acid derivatives can affect multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The compound’s action can lead to significant molecular and cellular effects. For example, it has been shown to have antiproliferative activity against various cancer cell lines . It can also induce apoptosis in a concentration-dependent manner and inhibit cell migration .

安全和危害

生化分析

Biochemical Properties

Thieno[3,2-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of EZH2, a histone-lysine N-methyltransferase enzyme . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, Thieno[3,2-d]pyrimidine-6-carboxylic acid has been shown to have significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It influences cell function by inducing apoptosis in a concentration-dependent manner and inhibiting cell migration .

Molecular Mechanism

The molecular mechanism of Thieno[3,2-d]pyrimidine-6-carboxylic acid involves its binding interactions with biomolecules, specifically EZH2 . By inhibiting EZH2, it can lead to changes in gene expression, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its antitumor activity and low toxicity against HEK293T cells suggest that it has potential for long-term effects on cellular function .

Metabolic Pathways

Its interaction with EZH2 suggests that it may play a role in histone methylation pathways .

Subcellular Localization

Given its interaction with EZH2, it is likely that it localizes to the nucleus where EZH2 exerts its function .

属性

IUPAC Name |

thieno[3,2-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-6(12-5)2-8-3-9-4/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKDYVQSQQPDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CN=CN=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

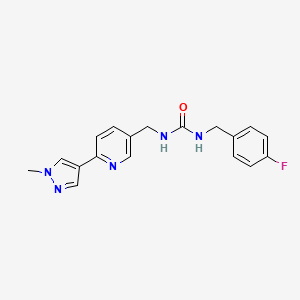

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

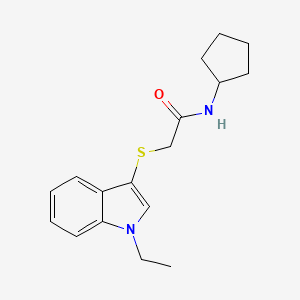

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)

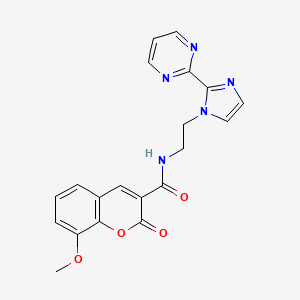

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)

![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)